molecular formula C15H9Cl2NOS B11704861 3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide

3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No.: B11704861
M. Wt: 322.2 g/mol
InChI Key: MKIHIXNGMBLHHN-UHFFFAOYSA-N
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Description

3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H9Cl2NOS and a molecular weight of 322.215 g/mol . It is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the chlorination of benzothiophene derivatives followed by amide formation. One common method includes the reaction of 3,6-dichlorobenzothiophene with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory methods but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The benzothiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation can lead to sulfoxides or sulfones .

Scientific Research Applications

3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other benzothiophene derivatives .

Properties

Molecular Formula

C15H9Cl2NOS

Molecular Weight

322.2 g/mol

IUPAC Name

3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H9Cl2NOS/c16-9-6-7-11-12(8-9)20-14(13(11)17)15(19)18-10-4-2-1-3-5-10/h1-8H,(H,18,19)

InChI Key

MKIHIXNGMBLHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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